

# Steric Hindrance Effects of (2-Bromo-5-methoxyphenyl)methanol: A Technical Guide

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## Compound of Interest

Compound Name: (2-Bromo-5-methoxyphenyl)methanol

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## Abstract

**(2-Bromo-5-methoxyphenyl)methanol** is a substituted aromatic alcohol with significant potential in organic synthesis and medicinal chemistry. Its chemical behavior and biological activity are profoundly influenced by the steric hindrance imposed by the ortho-bromo and meta-methoxy substituents on the phenyl ring. This technical guide provides an in-depth analysis of these steric effects, drawing upon established principles of organic chemistry and data from analogous compounds to elucidate the impact on reactivity, reaction mechanisms, and potential biological interactions. While direct quantitative data for this specific molecule is limited in publicly available literature, this guide constructs a robust theoretical framework supported by experimental evidence from closely related structures. Detailed experimental protocols for key transformations and visualizations of reaction pathways are provided to aid researchers in harnessing or mitigating the steric properties of this versatile building block.

## Introduction

Steric hindrance, the congestion caused by the spatial arrangement of atoms or groups at or near a reacting site, is a fundamental concept governing chemical reactivity and molecular interactions. In the case of **(2-Bromo-5-methoxyphenyl)methanol**, the presence of a bromine atom ortho to the hydroxymethyl group creates a sterically crowded environment that significantly modulates its chemical properties. This guide explores the multifaceted

consequences of this steric impediment, offering insights into its influence on reaction kinetics, product selectivity, and potential engagement with biological targets.

## Physicochemical Properties and Steric Profile

The core structure of **(2-Bromo-5-methoxyphenyl)methanol** features a benzene ring substituted with a hydroxymethyl group, a bromine atom, and a methoxy group. The van der Waals radius of the ortho-bromo substituent is considerable, leading to significant spatial crowding around the benzylic carbon and the hydroxyl group. This steric bulk restricts the conformational freedom of the hydroxymethyl group and influences the trajectory of incoming reagents.

Table 1: Physicochemical Properties of **(2-Bromo-5-methoxyphenyl)methanol**

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>9</sub> BrO <sub>2</sub>
Molecular Weight	217.06 g/mol
CAS Number	150192-39-5
Appearance	Solid
Calculated LogP	1.8

Data sourced from publicly available chemical databases.

The conformational preferences of **(2-Bromo-5-methoxyphenyl)methanol** are dictated by a balance of steric repulsion between the ortho-bromo and hydroxymethyl groups and potential intramolecular interactions. Computational modeling and spectroscopic analysis of analogous ortho-substituted benzyl alcohols suggest that the molecule likely adopts a conformation that minimizes this steric clash, which in turn affects its reactivity.

## Steric Effects on Chemical Reactivity

The steric hindrance presented by the ortho-bromo group in **(2-Bromo-5-methoxyphenyl)methanol** is a critical determinant in its chemical transformations, particularly in reactions involving the benzylic alcohol moiety.

## Nucleophilic Substitution Reactions ( $S_N2$ )

In bimolecular nucleophilic substitution ( $S_N2$ ) reactions, the nucleophile must approach the electrophilic carbon from the backside of the leaving group. The bulky ortho-bromo substituent in **(2-Bromo-5-methoxyphenyl)methanol** significantly impedes this backside attack, thereby reducing the rate of  $S_N2$  reactions.

Diagram 1: Steric Hindrance in an  $S_N2$  Reaction

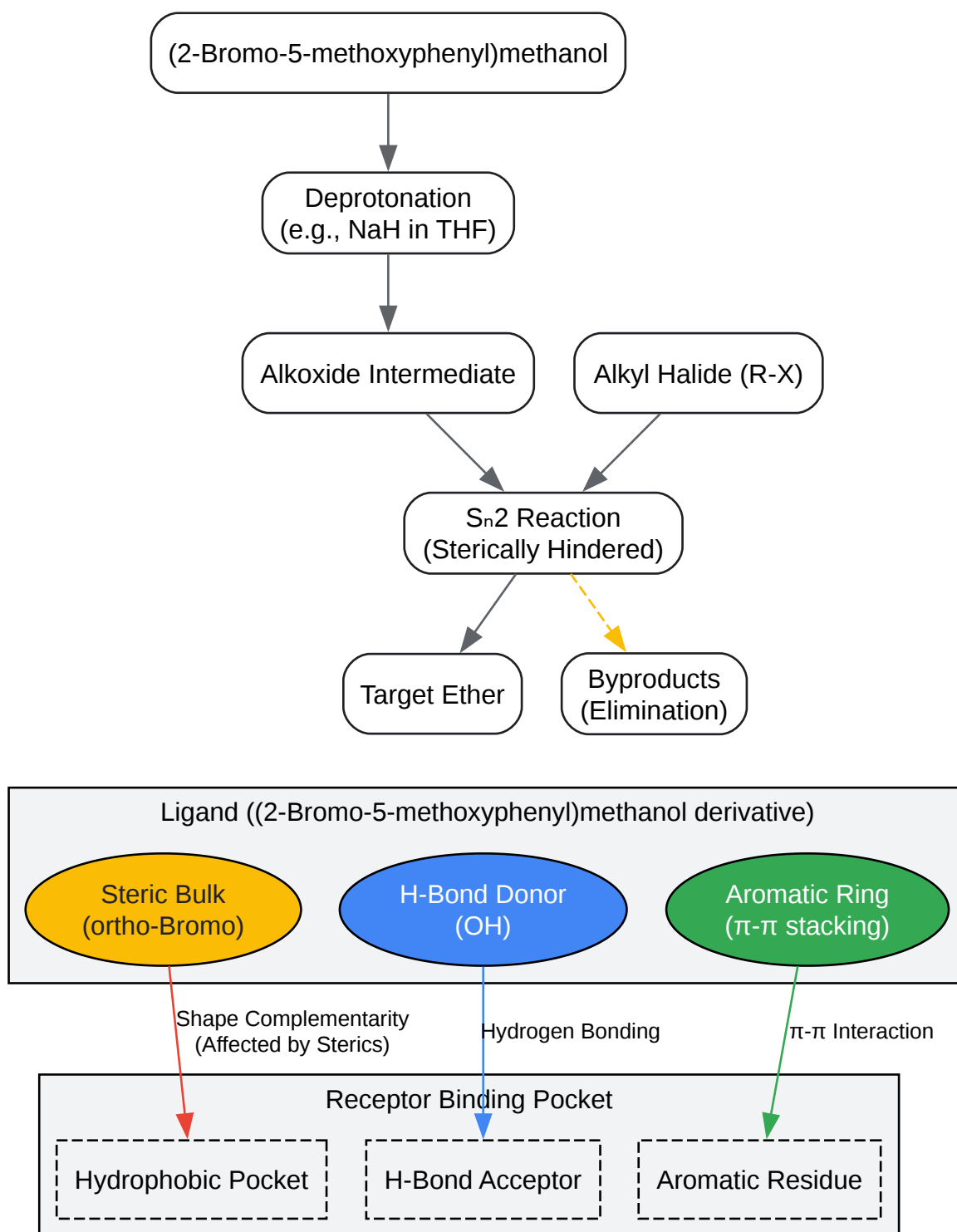
Caption:  $S_N2$  reaction pathway comparison.

This rate-retarding effect has been qualitatively observed in various studies on ortho-substituted benzyl derivatives. For instance, the rate of substitution reactions is generally lower for ortho-substituted substrates compared to their para-isomers. While specific kinetic data for **(2-Bromo-5-methoxyphenyl)methanol** is not readily available, a comparative analysis with other substituted benzyl alcohols in  $S_N2$  reactions would be expected to show a significantly lower rate constant.

## Williamson Ether Synthesis

The Williamson ether synthesis, a classic  $S_N2$  reaction for preparing ethers, is a prime example where the steric hindrance of **(2-Bromo-5-methoxyphenyl)methanol** becomes a critical consideration. The reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile.

Diagram 2: Williamson Ether Synthesis Workflow



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- To cite this document: BenchChem. [Steric Hindrance Effects of (2-Bromo-5-methoxyphenyl)methanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available

at: [<https://www.benchchem.com/product/b123694#steric-hindrance-effects-of-2-bromo-5-methoxyphenyl-methanol>]

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